![molecular formula C16H22ClN3O3S B2703221 (E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide CAS No. 1119371-07-1](/img/structure/B2703221.png)
(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide, commonly known as ACY-1215, is a selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays an important role in the regulation of gene expression, protein degradation, and cell motility. ACY-1215 has shown promising results in preclinical studies as a potential treatment for various cancers, neurodegenerative diseases, and autoimmune disorders.
Aplicaciones Científicas De Investigación
Biosynthetic Pathways in Fungi : This compound is related to epipolythiodioxopiperazines (ETPs), a class of fungal secondary metabolites derived from diketopiperazines. Research on the biosynthesis of acetylaranotin, a structural subgroup of ETPs, in Aspergillus terreus provides insights into the production and engineering of such compounds (Guo et al., 2013).
Synthesis and Biological Screening : Research includes the synthesis of derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide and their biological potential. These studies are crucial for understanding the compound's interactions and potential applications in medicine (Aziz‐ur‐Rehman et al., 2014).
Degradation Studies in Water Treatment : Studies on the degradation of atrazine and its products with ozone and OH radicals provide predictive tools for drinking water treatment. This research is vital for environmental safety and public health (Acero et al., 2000).
Potential Anticancer Properties : Research on Annona muricata leaves shows the induction of cell cycle arrest and apoptosis in colon cancer cells. These findings provide a scientific basis for the use of such compounds in cancer treatment, although further in vivo studies are required (Moghadamtousi et al., 2014).
Corrosion Inhibition Studies : Theoretical studies on the inhibition efficiencies of certain compounds, including derivatives of this compound, as corrosion inhibitors for copper in nitric acid media. Such research is important in materials science and engineering (Zarrouk et al., 2014).
Chemical Synthesis and Characterization : Research focuses on the synthesis and characterization of derivatives of this compound for various applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral activities (Küçükgüzel et al., 2013).
Propiedades
IUPAC Name |
(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3S/c1-14(21)20-11-9-19(10-12-20)8-7-18-24(22,23)13-6-15-2-4-16(17)5-3-15/h2-6,13,18H,7-12H2,1H3/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAGVOPNEYXYCC-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCNS(=O)(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)CCNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

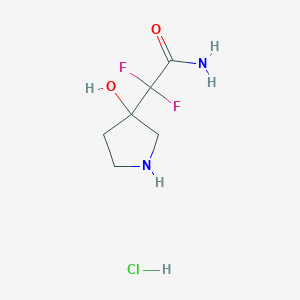
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2703139.png)
![2-(2-Phenyl-1,3-thiazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2703140.png)
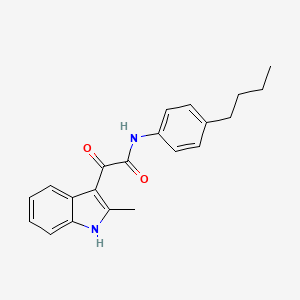
![[4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2703148.png)
![3,4,5-trimethoxy-N-{2-[4-(3,4,5-trimethoxybenzoyl)piperazino]ethyl}benzenecarboxamide](/img/structure/B2703149.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2703151.png)
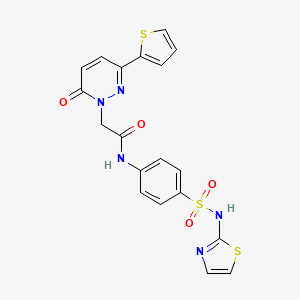
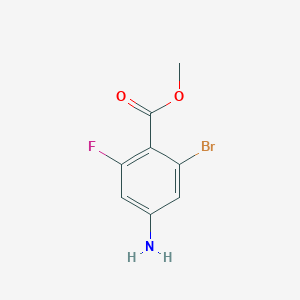

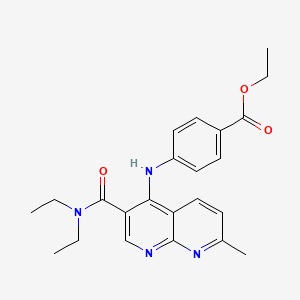
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide](/img/structure/B2703159.png)

![6-Benzyl-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2703161.png)